molecular formula C14H13NO3 B4717551 3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one

3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one

Cat. No. B4717551
M. Wt: 243.26 g/mol
InChI Key: SIQMQWDJWSRVEM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is also known as Curcumin, which is a natural polyphenol derived from the Curcuma longa plant. Curcumin has been extensively studied for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

Curcumin exerts its therapeutic effects through various mechanisms, including the inhibition of inflammation, oxidative stress, and angiogenesis. Curcumin also modulates various signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.
Biochemical and physiological effects:
Curcumin has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and angiogenesis. Curcumin also modulates various signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.

Advantages and Limitations for Lab Experiments

Curcumin has various advantages and limitations for lab experiments. The advantages include its low toxicity, availability, and easy synthesis. The limitations include its poor solubility in water, instability under physiological conditions, and low bioavailability.

Future Directions

There are various future directions for the research on Curcumin, including the development of novel formulations with improved bioavailability, the identification of new targets for its therapeutic effects, and the evaluation of its potential applications in other diseases. The use of nanotechnology for the delivery of Curcumin is also an area of active research. Additionally, the role of Curcumin in modulating the gut microbiome and its potential applications in gut-related diseases is an emerging area of research.
Conclusion:
In conclusion, Curcumin is a chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer effects have been extensively studied, and it has shown promising results in preclinical studies. However, its poor solubility, instability, and low bioavailability are major limitations that need to be addressed. Further research is needed to develop novel formulations with improved bioavailability and to identify new targets for its therapeutic effects.

Scientific Research Applications

Curcumin has been extensively studied for its therapeutic properties in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, and diabetes. Curcumin has been shown to have anti-inflammatory and antioxidant properties, which can help in reducing the risk of chronic diseases.

properties

IUPAC Name

(E)-3-(2-hydroxyanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-6-7-14(18-10)13(17)8-9-15-11-4-2-3-5-12(11)16/h2-9,15-16H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQMQWDJWSRVEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CNC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
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3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
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3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
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3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
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3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
Reactant of Route 6
3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one

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